1-(3,4-Diethoxyphenyl)propan-2-ol
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Overview
Description
1-(3,4-Diethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C13H20O3 It is a derivative of phenylpropanol, characterized by the presence of two ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxyphenyl)propan-2-ol typically involves the alkylation of 3,4-dihydroxybenzaldehyde with ethyl iodide in the presence of a base, followed by reduction of the resulting aldehyde to the corresponding alcohol. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Hydrogen gas with palladium on carbon
Nucleophiles: Halides, thiols, amines
Major Products:
Oxidation: 1-(3,4-Diethoxyphenyl)propan-2-one
Reduction: 1-(3,4-Diethoxyphenyl)propane
Substitution: Various substituted phenylpropanols depending on the nucleophile used
Scientific Research Applications
1-(3,4-Diethoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-Dihydroxyphenyl)propan-2-ol: Lacks the ethoxy groups, leading to different chemical properties and reactivity.
Uniqueness: 1-(3,4-Diethoxyphenyl)propan-2-ol is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and potential biological activities. The ethoxy groups can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its methoxy or hydroxy analogs.
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-4-15-12-7-6-11(8-10(3)14)9-13(12)16-5-2/h6-7,9-10,14H,4-5,8H2,1-3H3 |
InChI Key |
INEUWVHUWFSHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(C)O)OCC |
Origin of Product |
United States |
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